

Protocol for Labeling Azide-Modified Proteins with Cy5.5(Me)-C3-DBCO

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Compound of Interest

Compound Name: Cy5.5(Me)-C3-DBCO

Cat. No.: B12385446

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of azide-modified proteins with the near-infrared fluorescent probe **Cy5.5(Me)-C3-DBCO**. This method utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal and copper-free, making it ideal for labeling biomolecules in complex biological samples and in living systems.^{[1][2][3]} The reaction is highly specific and efficient, proceeding rapidly under mild, physiological conditions to form a stable triazole linkage.^{[4][5]}

The Cy5.5 cyanine dye is a bright and photostable fluorophore with excitation and emission in the near-infrared spectrum, which minimizes autofluorescence from biological samples. This protocol is applicable to a wide range of research areas, including protein tracking, in vivo imaging, and the development of targeted therapeutics.

Data Presentation

The following tables summarize the key quantitative and qualitative parameters of the labeling protocol.

Table 1: Reagent and Reaction Specifications

Parameter	Value	References
Cy5.5(Me)-C3-DBCO		
Excitation Maximum (Ex)	~675 nm	
Emission Maximum (Em)	~694 nm	
Reaction Conditions		
Molar Excess of Cy5.5(Me)-C3-DBCO	2 - 20 fold over protein	
Reaction Time	1 - 12 hours	
Reaction Temperature	4°C to 37°C	
pH Range	7.0 - 8.5	
Labeling Efficiency	High / Quantitative	

Table 2: Performance Characteristics

Parameter	Description	References
Photostability	Cy5.5 offers high photostability, resisting photobleaching for long-term imaging.	
Conjugate Stability	DBCO-modified antibodies show a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C. The resulting triazole linkage is stable.	
Signal-to-Noise Ratio	The bioorthogonal nature of the reaction minimizes background, leading to high signal-to-noise ratios.	
Biocompatibility	The copper-free nature of the reaction ensures high biocompatibility and low cytotoxicity.	

Experimental Protocols

This section provides a detailed methodology for labeling an azide-modified protein with **Cy5.5(Me)-C3-DBCO**.

Materials

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Cy5.5(Me)-C3-DBCO**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Spin desalting columns (or other protein purification system)

- Microcentrifuge tubes

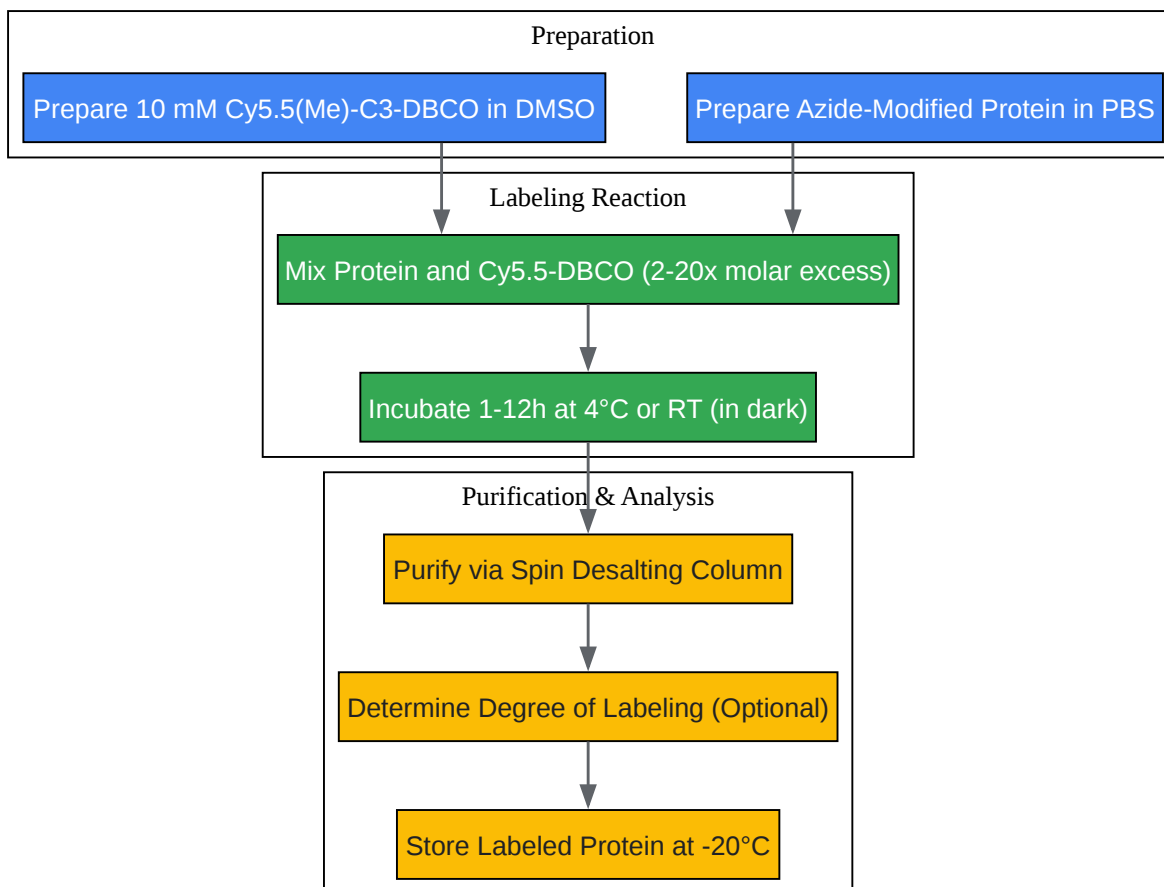
Protocol

- Preparation of Reagents:
 - Allow the vial of **Cy5.5(Me)-C3-DBCO** to equilibrate to room temperature before opening.
 - Prepare a 10 mM stock solution of **Cy5.5(Me)-C3-DBCO** in anhydrous DMSO. This solution should be used immediately.
- Reaction Setup:
 - Ensure the azide-modified protein is in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction if an NHS ester version of DBCO was used to modify the protein.
 - The optimal protein concentration is typically between 1-10 mg/mL.
 - Add a 2 to 20-fold molar excess of the 10 mM **Cy5.5(Me)-C3-DBCO** stock solution to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.
- Incubation:
 - Incubate the reaction mixture for 1 to 12 hours. For many applications, the reaction is complete in under an hour at room temperature. For lower protein concentrations or to maximize labeling efficiency, the reaction can be incubated overnight at 4°C. Protect the reaction mixture from light during incubation.
- Purification of the Labeled Protein:
 - Following incubation, remove the excess, unreacted **Cy5.5(Me)-C3-DBCO** using a spin desalting column, dialysis, or size-exclusion chromatography according to the manufacturer's instructions. This step is crucial to remove background fluorescence from the final sample.
- Determination of Degree of Labeling (Optional):

- The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined using UV-Vis spectrophotometry.
- Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of Cy5.5 (~675 nm).
- The DOL can be calculated using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - (A_{max} * CF)) * \epsilon_{dye})$ Where:
 - A_{max} is the absorbance at ~675 nm.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of Cy5.5 at ~675 nm.
 - CF is the correction factor for the dye's absorbance at 280 nm (A_{280} / A_{max}).
- Storage:
 - Store the purified Cy5.5-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow



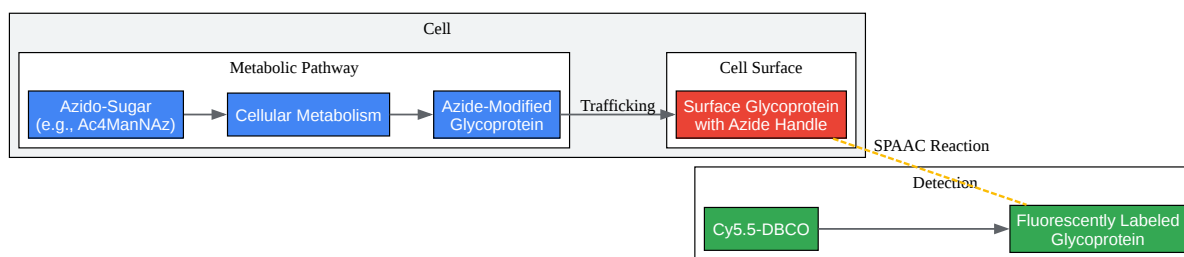
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Caption: Workflow for labeling azide-modified proteins with **Cy5.5(Me)-C3-DBCO**.

Signaling Pathway: Metabolic Labeling and Visualization of Cell Surface Glycans

A powerful application of this technology is in the field of metabolic glycoengineering. Here, cells are cultured with an unnatural sugar that has an azide group. This azido-sugar is

metabolized by the cell and incorporated into cell surface glycoproteins. The azide groups on the cell surface can then be specifically labeled with a DBCO-functionalized fluorescent dye like Cy5.5, allowing for the visualization and tracking of these glycans.



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Caption: Metabolic labeling of cell surface glycoproteins for fluorescent detection.

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